molecular formula C11H10BrNO B1292374 5-(3-Bromophenyl)-5-Oxovaleronitrile CAS No. 884504-60-3

5-(3-Bromophenyl)-5-Oxovaleronitrile

Cat. No.: B1292374
CAS No.: 884504-60-3
M. Wt: 252.11 g/mol
InChI Key: IDFOKMZILFRNAC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-5-Oxovaleronitrile is an organic compound that features a bromophenyl group attached to a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-Oxovaleronitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-Oxovaleronitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include carboxylic acids or esters.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

5-(3-Bromophenyl)-5-Oxovaleronitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-5-Oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromophenyl)-1H-pyrazole: Similar structure but with a pyrazole ring.

    3-(3-Bromophenyl)-1H-indole: Contains an indole ring instead of a nitrile group.

    5-(3-Bromophenyl)-2,4-thiazolidinedione: Features a thiazolidinedione ring.

Uniqueness

5-(3-Bromophenyl)-5-Oxovaleronitrile is unique due to its combination of a bromophenyl group with both nitrile and ketone functionalities

Properties

IUPAC Name

5-(3-bromophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOKMZILFRNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642197
Record name 5-(3-Bromophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-60-3
Record name 3-Bromo-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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